CID 123134376
Description
CID 123134376 is a chemical compound cataloged in PubChem, a critical resource for chemical information. According to , this compound (referred to as "CID" in the study) was isolated from Citrus essential oil (CIEO) using vacuum distillation and analyzed via gas chromatography-mass spectrometry (GC-MS) . The mass spectrum and chromatographic retention time (Figure 1D) suggest a terpenoid or oxygenated derivative, common in plant essential oils.
Properties
Molecular Formula |
C12H24MgO4 |
|---|---|
Molecular Weight |
256.62 g/mol |
InChI |
InChI=1S/2C6H12O2.Mg/c2*1-3-5(4-2)6(7)8;/h2*5H,3-4H2,1-2H3,(H,7,8); |
InChI Key |
WMKJXMSCPRJMPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)O.CCC(CC)C(=O)O.[Mg] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylbutyric Acid Magnesium Salt typically involves the reaction of 2-ethylbutyric acid with a magnesium source, such as magnesium oxide or magnesium hydroxide. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired magnesium salt .
Industrial Production Methods: Industrial production of 2-Ethylbutyric Acid Magnesium Salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylbutyric Acid Magnesium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The magnesium ion can be substituted with other metal ions or organic groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides or metal salts are employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: New metal salts or organic derivatives.
Scientific Research Applications
2-Ethylbutyric Acid Magnesium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: Studied for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
2-Ethylbutyric Acid Magnesium Salt can be compared with other magnesium salts of carboxylic acids, such as:
- Magnesium Acetate
- Magnesium Propionate
- Magnesium Butyrate
Uniqueness:
Comparison with Similar Compounds
Research Implications and Limitations
Current data on this compound are preliminary, focusing on analytical characterization rather than mechanistic studies. Comparative analysis with synthetic (e.g., CID 46907796) and natural (e.g., oscillatoxin E) compounds underscores the need for:
Expanded Bioactivity Screening : Testing for antimicrobial, antioxidant, or cytotoxic effects.
Advanced Structural Elucidation : X-ray crystallography or 2D-NMR to confirm functional groups .
Pharmacokinetic Profiling : Assessing absorption, distribution, and toxicity using in vitro models .
Q & A
Q. How to conduct a systematic literature review for CID 123134376?
Begin by identifying specialized chemical databases (e.g., PubMed, SciFinder) and use Boolean operators with keywords like "this compound synthesis," "physicochemical properties," and "applications." Filter results by publication type (e.g., peer-reviewed articles) and date (last 10 years). Use PICOT frameworks to structure population/intervention comparisons if applicable . Background sources like chemical encyclopedias can clarify terminology and identify key researchers .
Q. What experimental design principles apply to initial studies of this compound?
Formulate hypotheses based on prior literature gaps (e.g., "Does this compound exhibit pH-dependent solubility?"). Use controlled variables (temperature, solvent purity) and include replicates to ensure reproducibility. For synthesis, follow protocols from analogous compounds and validate purity via HPLC or NMR . Document deviations meticulously to aid troubleshooting .
Q. How to formulate a hypothesis for this compound’s biological activity?
Leverage structure-activity relationship (SAR) data from similar compounds. For example, if this compound shares a functional group with known kinase inhibitors, hypothesize its inhibitory potential. Use computational tools (molecular docking) to predict binding affinity before in vitro testing .
Advanced Research Questions
Q. How to resolve contradictions in reported spectroscopic data for this compound?
Perform comparative analysis under standardized conditions (e.g., identical solvent, concentration, and instrument calibration). Cross-validate findings using complementary techniques (e.g., FTIR vs. Raman spectroscopy). Replicate prior studies and apply statistical tests (e.g., ANOVA) to assess variability . Publish negative results to clarify discrepancies .
Q. What strategies optimize this compound’s synthesis yield while minimizing byproducts?
Use Design of Experiments (DoE) to test variables (catalyst concentration, reaction time). Analyze via response surface methodology (RSM) to identify optimal conditions. Characterize byproducts with LC-MS and adjust stoichiometry or purification steps (e.g., column chromatography gradients) .
Q. How to validate this compound’s mechanism of action in complex biological systems?
Employ multi-omics approaches: transcriptomics for gene expression changes, proteomics for target engagement, and metabolomics for pathway alterations. Use CRISPR-Cas9 knockouts to confirm target specificity. Include positive/negative controls and blinded analysis to reduce bias .
Methodological Frameworks
Q. Which frameworks ensure rigorous research question design?
- PICO(T): Define Population (e.g., cell lines), Intervention (this compound dosage), Comparison (control groups), Outcome (apoptosis rate), and Timeframe .
- FINER: Assess Feasibility, Interest, Novelty, Ethics, and Relevance .
- SMART: Ensure Specific, Measurable, Achievable, Relevant, and Time-bound goals .
Data Analysis and Reporting
Q. How to structure a methodology section for studies involving this compound?
- Quantitative: Detail statistical software (e.g., R, Prism), normality tests, and significance thresholds (p < 0.05).
- Qualitative: Thematic analysis for observational data (e.g., electron microscopy images).
- Mixed Methods: Integrate dose-response curves (quantitative) with interview transcripts (qualitative) on experimental challenges .
Q. What ethical guidelines apply to sharing this compound data?
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra in repositories (e.g., ChemSpider) with metadata (instrument settings, calibration logs). Cite prior studies accurately and avoid selective data reporting .
Tables: Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
